

o-Toluidine: A Comprehensive Technical Guide to Exposure Limits and Safety

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: o-Toluidine

Cat. No.: B026562

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **o-toluidine**, focusing on its exposure limits, safety data, and the experimental methodologies used to determine its toxicological profile. The information is curated for an audience of researchers, scientists, and professionals in drug development who may handle or encounter this compound in their work.

Quantitative Data Summary

The following tables summarize the key quantitative data for **o-toluidine**, including its physical and chemical properties, occupational exposure limits, and toxicological data.

Table 1: Physical and Chemical Properties of o-Toluidine

Property	Value	Reference
CAS Number	95-53-4	[1][2][3][4]
Molecular Formula	C ₇ H ₉ N	[5]
Molecular Weight	107.15 g/mol	[5]
Appearance	Light yellow liquid that darkens on exposure to air and light	[1][6]
Odor	Aromatic	[6]
Boiling Point	200-202 °C (392-396 °F)	[7]
Melting Point	-16 °C (3.2 °F)	[7]
Flash Point	85 °C (185 °F)	[1][7]
Vapor Pressure	0.3 mmHg at 25 °C	[7]
Solubility	Soluble in water and dilute acids; miscible with ethanol, diethyl ether, and carbon tetrachloride.	[6]
n-octanol/water Partition Coefficient (log Kow)	1.43	[5]

Table 2: Occupational Exposure Limits

Organization	Limit	Notes
OSHA (PEL)	5 ppm (22 mg/m ³) TWA	Skin notation.[7][8]
NIOSH (REL)	Lowest Feasible Concentration (LFC)	Potential occupational carcinogen.[7][8]
ACGIH (TLV)	2 ppm (9 mg/m ³) TWA	Skin notation; A3: Confirmed animal carcinogen with unknown relevance to humans.[6][8]
EU (BOELV)	0.1 ppm (0.5 mg/m ³)	Binding Occupational Exposure Limit Value.[9]

TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; BOELV: Binding Occupational Exposure Limit Value. The "skin" notation indicates the potential for significant contribution to the overall exposure by the cutaneous route, including mucous membranes and eyes, by contact with vapors, liquids, and solids.[6]

Table 3: Toxicological Data

Parameter	Value	Species	Route	Reference
LD ₅₀ (Oral)	670 mg/kg	Rat	Oral	Not explicitly found in search results
LC ₅₀ (Inhalation)	>800 ppm/1H	Rat	Inhalation	Not explicitly found in search results
Carcinogenicity	Group 1: Carcinogenic to humans	Human	-	[2][10]
Carcinogenicity	Known to be a human carcinogen	Human	-	[5]
Carcinogenicity	Group B2: Probable human carcinogen	Human	-	[7]
Primary Health Hazards	Carcinogen, acute toxicity (oral, dermal, inhalation), serious eye damage/irritation, skin irritation, methemoglobine mia.	Human	Multiple	[1][2][3][7]
Target Organs	Bladder, liver, kidneys, spleen, blood, central nervous system.	Human & Animal	Multiple	[1][7]

Experimental Protocols

This section details the methodologies for key experiments that have been instrumental in characterizing the toxicology of **o-toluidine**.

Carcinogenicity Bioassay in Rodents

A chronic dietary exposure study was conducted by the National Toxicology Program (NTP) to evaluate the carcinogenic potential of **o-toluidine** hydrochloride in F344 rats and B6C3F1 mice.^[1]

- Test Substance: **o-Toluidine** hydrochloride (>99% pure).
- Animal Models: Groups of 50 male and 50 female F344 rats, and 50 male and 50 female B6C3F1 mice. Control groups consisted of 20 untreated animals of each sex and species.
- Administration: The test substance was administered in the diet at different concentrations for 101 to 104 weeks.
 - Rats: 3,000 or 6,000 ppm.
 - Mice: 1,000 or 3,000 ppm.
- Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and then monthly.
- Necropsy and Histopathology: At the end of the study, all surviving animals were euthanized. A complete necropsy was performed on all animals, and tissues from all major organs were collected, preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for microscopic examination.
- Data Analysis: The incidences of neoplasms in the dosed groups were compared with those in the control groups using statistical methods to determine if there was a significant increase in tumor formation.

In Vitro Dermal Penetration Study

To assess the dermal absorption of **o-toluidine**, in vitro studies using diffusion cells with human skin were performed.^[11]

- Skin Samples: Excised human skin was used as the barrier in diffusion cells.
- Test Compound: **o-Toluidine** was applied to the epidermal surface of the skin.
- Diffusion Cell System: Static diffusion cells were used. The receptor chamber was filled with a physiological buffer, maintained at a constant temperature (typically 32°C) to mimic skin surface temperature.
- Sampling: At predetermined time intervals over a 24-hour period, aliquots of the receptor fluid were collected and analyzed for the presence of **o-toluidine**.
- Analysis: The concentration of **o-toluidine** in the receptor fluid was quantified using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
- Parameters Calculated:
 - Lag time: The time required for the chemical to penetrate the skin and appear in the receptor fluid.
 - Flux: The rate of penetration of the chemical through the skin.
 - Permeability coefficient: A measure of the ease with which the chemical passes through the skin.
 - Percentage of applied dose absorbed: The total amount of chemical that penetrated the skin over the study period, expressed as a percentage of the initial dose applied.

Investigation of Methemoglobinemia Mechanism

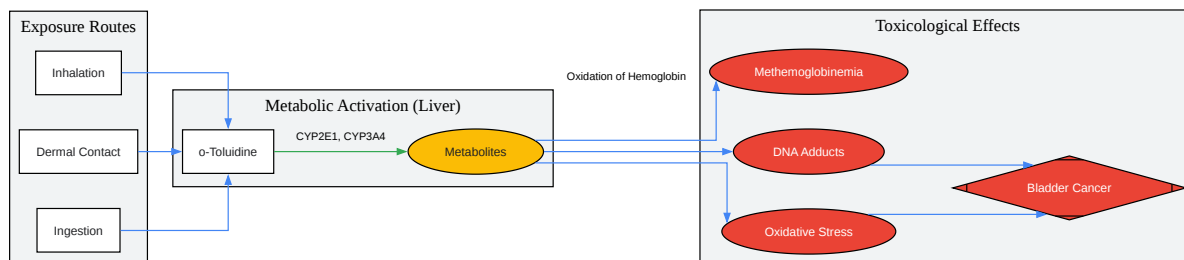
The mechanism of **o-toluidine**-induced methemoglobinemia has been investigated using in vitro assays with human liver microsomes (HLM).[\[12\]](#)

- Incubation Mixture: The assay mixture typically contains:
 - Human liver microsomes (as a source of metabolic enzymes).
 - **o-Toluidine** (the test compound).

- An NADPH-generating system (to support the activity of cytochrome P450 enzymes).
- Red blood cells or hemoglobin.
- Experimental Procedure:
 - **o-Toluidine** is incubated with HLM in the presence of the NADPH-generating system to allow for metabolic activation.
 - The resulting metabolites are then incubated with red blood cells or a hemoglobin solution.
 - The formation of methemoglobin is measured spectrophotometrically by monitoring the change in absorbance at specific wavelengths (typically around 630 nm).
- Enzyme Inhibition Studies: To identify the specific enzymes involved in the metabolic activation, selective chemical inhibitors or antibodies for different cytochrome P450 (CYP) isozymes (e.g., CYP2E1, CYP3A4) are included in the incubation mixture.^[12] A decrease in methemoglobin formation in the presence of a specific inhibitor suggests the involvement of that enzyme.

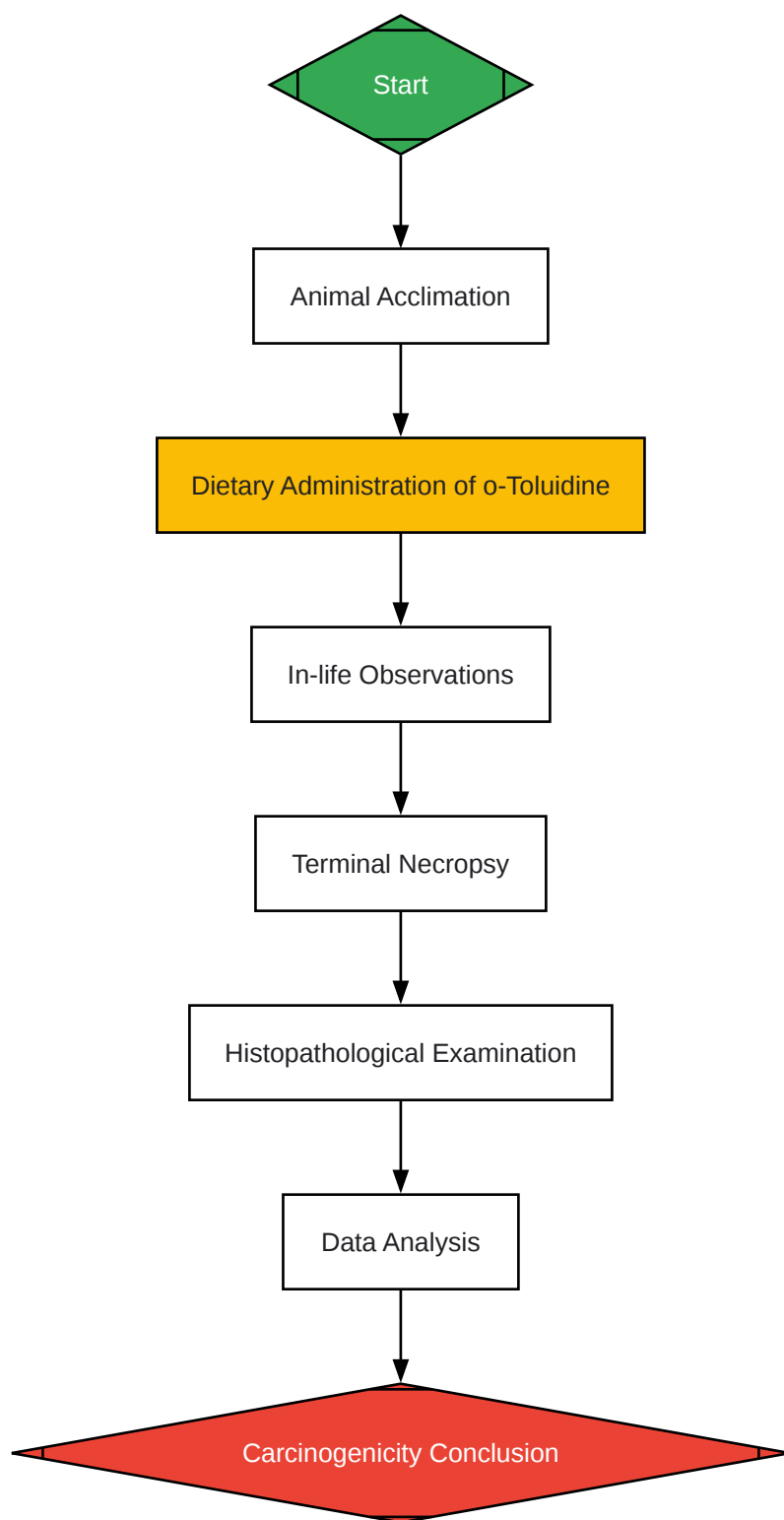
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to **o-toluidine** toxicology.



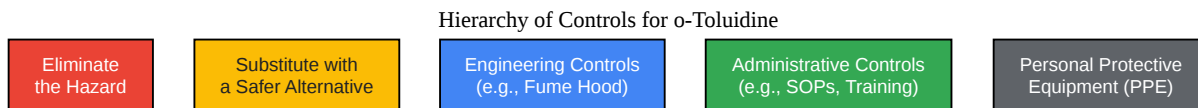
[Click to download full resolution via product page](#)

Caption: Overview of **o-toluidine**'s toxicological pathway.



[Click to download full resolution via product page](#)

Caption: Workflow for a rodent carcinogenicity bioassay.



[Click to download full resolution via product page](#)

Caption: Hierarchy of controls for managing **o-toluidine** exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Studies of Cancer in Experimental Animals - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. openanesthesia.org [openanesthesia.org]
- 7. epa.gov [epa.gov]
- 8. [Increase of prilocaine-induced methemoglobinemia following anesthesia induction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Penetration of beta-naphthylamine and o-toluidine through human skin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [o-Toluidine: A Comprehensive Technical Guide to Exposure Limits and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026562#o-toluidine-exposure-limits-and-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com